5-[3-(Benzyloxy)phenyl]indoline

Catalog No.
S13358675
CAS No.
M.F
C21H19NO
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[3-(Benzyloxy)phenyl]indoline

Product Name

5-[3-(Benzyloxy)phenyl]indoline

IUPAC Name

5-(3-phenylmethoxyphenyl)-2,3-dihydro-1H-indole

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C21H19NO/c1-2-5-16(6-3-1)15-23-20-8-4-7-17(14-20)18-9-10-21-19(13-18)11-12-22-21/h1-10,13-14,22H,11-12,15H2

InChI Key

IGAXHTNXHZIRMU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4

5-[3-(Benzyloxy)phenyl]indoline is a chemical compound characterized by its unique structure, which consists of an indoline core substituted with a benzyloxyphenyl group. This compound is part of a larger class of indole derivatives known for their diverse biological activities and potential applications in medicinal chemistry. The specific structure allows for various interactions with biological targets, making it a subject of interest in drug development.

The reactivity of 5-[3-(Benzyloxy)phenyl]indoline can be explored through several chemical transformations. It can undergo electrophilic aromatic substitution due to the presence of the aromatic ring, allowing for further functionalization. Additionally, the indoline moiety can participate in nucleophilic reactions, particularly at the nitrogen atom, which can be exploited for synthesizing derivatives with enhanced biological properties.

Compounds related to 5-[3-(Benzyloxy)phenyl]indoline have been shown to exhibit various biological activities, particularly in the realm of pharmacology. For instance, derivatives of indole and indoline structures are often investigated for their potential as selective estrogen receptor modulators (SERMs), which are crucial in treating conditions such as osteoporosis and hormone-related cancers . The benzyloxy substitution may enhance the lipophilicity and bioavailability of the compound, potentially improving its therapeutic efficacy.

The synthesis of 5-[3-(Benzyloxy)phenyl]indoline can be achieved through several methods:

  • Fischer Indole Synthesis: This method involves the reaction of phenyl hydrazines with appropriate carbonyl compounds under acidic conditions to form indoles. In this case, starting materials such as 4-benzyloxy propiophenone and phenyl hydrazine can be utilized .
  • Bischler-Napieralski Reaction: This method involves the reaction of an α-amino ketone with a suitable acid catalyst to form the indole structure, followed by subsequent modifications to introduce the benzyloxy group.
  • Direct Functionalization: The benzyloxy group can be introduced directly onto an existing indole scaffold through various coupling reactions, including Suzuki or Sonogashira cross-coupling methods.

5-[3-(Benzyloxy)phenyl]indoline and its derivatives have potential applications in:

  • Pharmaceutical Development: As intermediates in the synthesis of drugs targeting estrogen receptors.
  • Material Science: Due to their optical properties, they may be used in organic light-emitting diodes (OLEDs) or as components in hybrid materials.
  • Biological Research: As probes or markers in studies involving cellular signaling pathways influenced by indole derivatives.

Interaction studies involving 5-[3-(Benzyloxy)phenyl]indoline often focus on its binding affinity to specific receptors or enzymes. These studies utilize techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations to elucidate the binding mechanisms and affinities. Understanding these interactions is crucial for optimizing the compound's pharmacological profile and predicting its behavior in biological systems.

Several compounds share structural similarities with 5-[3-(Benzyloxy)phenyl]indoline, including:

  • 5-Methoxyindole: Exhibits similar biological activities but lacks the benzyloxy substituent, which may affect its solubility and receptor interactions.
  • Bazedoxifene: A selective estrogen receptor modulator that incorporates a related indole structure but has additional functional groups that enhance its specificity and efficacy.
  • Indomethacin: A non-steroidal anti-inflammatory drug that shares the indole framework but functions through different mechanisms related to COX inhibition.
Compound NameStructure TypeKey Properties
5-MethoxyindoleIndole derivativeAnti-inflammatory properties
BazedoxifeneSERMOsteoporosis treatment
IndomethacinNon-steroidal anti-inflammatoryCOX inhibition

The uniqueness of 5-[3-(Benzyloxy)phenyl]indoline lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to these similar compounds. The benzyloxy group enhances lipophilicity and may improve receptor binding characteristics, making it a valuable candidate for further research in drug development.

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

301.146664230 g/mol

Monoisotopic Mass

301.146664230 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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